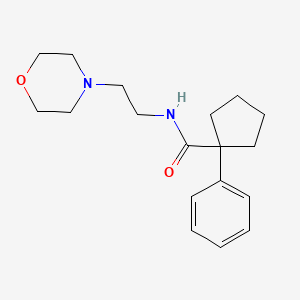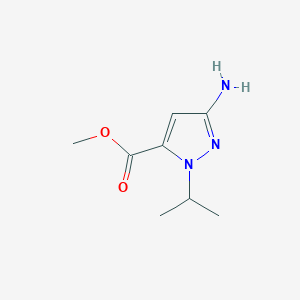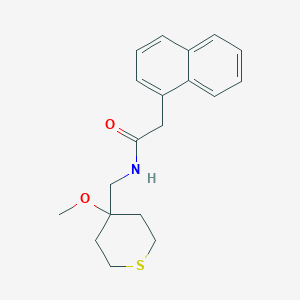![molecular formula C13H16N2O B2665768 1-[3-(Pyridin-4-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2224480-94-6](/img/structure/B2665768.png)
1-[3-(Pyridin-4-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Pyridin-4-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is also known as P4VP and has a molecular formula of C15H18N2O.
Mécanisme D'action
The mechanism of action of 1-[3-(Pyridin-4-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one is not fully understood. However, it is believed that the compound binds to metal ions through its pyridine and pyrrolidine moieties. This binding results in a conformational change that leads to the emission of fluorescence.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells and has a low cytotoxicity. This property makes it a suitable candidate for biological applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[3-(Pyridin-4-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one is its ability to selectively bind to metal ions. This property makes it a valuable tool for the detection of metal ions in biological samples. However, one of the limitations of P4VP is its low solubility in water, which can make it challenging to use in aqueous environments.
Orientations Futures
There are several future directions for the research on 1-[3-(Pyridin-4-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one. One area of research is the development of new fluorescent probes based on the structure of P4VP. Researchers can modify the structure of P4VP to improve its solubility and selectivity for metal ions.
Another area of research is the application of P4VP in biological imaging. The fluorescence properties of P4VP make it a promising candidate for imaging biological samples. Researchers can explore the use of P4VP in live-cell imaging and in vivo imaging.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. The compound has been used as a fluorescent probe for the detection of metal ions and has shown low cytotoxicity. Further research is needed to explore the potential applications of P4VP in biological imaging and the development of new fluorescent probes.
Méthodes De Synthèse
The synthesis of 1-[3-(Pyridin-4-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one involves the reaction of pyrrolidine, pyridine-4-carboxaldehyde, and acrolein in the presence of a catalyst. This reaction results in the formation of the desired compound with a yield of around 80%. The synthesis of this compound is relatively straightforward and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1-[3-(Pyridin-4-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one has been used in various scientific research applications. One of the primary areas of research is its potential as a fluorescent probe for the detection of metal ions. P4VP has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property makes it a useful tool for the detection of metal ions in biological samples.
Propriétés
IUPAC Name |
1-[3-(pyridin-4-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-13(16)15-8-5-12(10-15)9-11-3-6-14-7-4-11/h2-4,6-7,12H,1,5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQQDJLLNMNPMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B2665688.png)
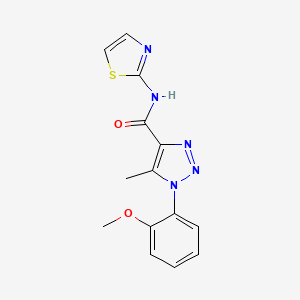
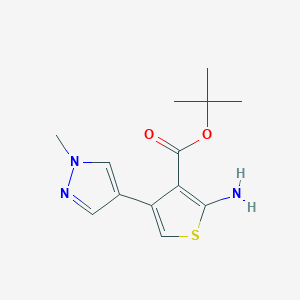
![2-Chloro-N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2665695.png)
![Methyl 2-[(2-propan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2665696.png)
![2-Chloro-1-[4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl]ethanone](/img/structure/B2665698.png)
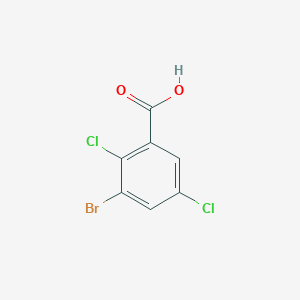

![1-(4-bromophenyl)-2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B2665701.png)

